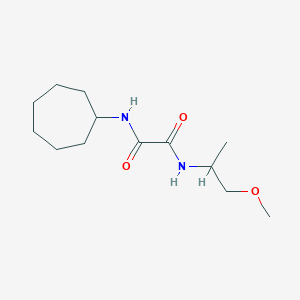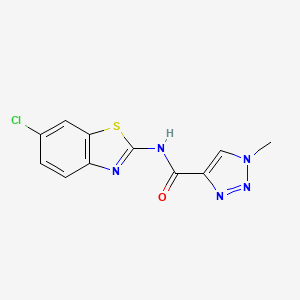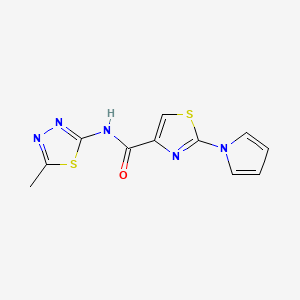
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide (N-CME) is an amide compound that has been found to have various applications in scientific research. N-CME is a versatile compound that can be used in a variety of experiments, including those involving biochemical and physiological processes.
Applications De Recherche Scientifique
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to have various applications in scientific research. It has been used in the synthesis of novel compounds, such as N-alkyl-N-(1-methoxypropan-2-yl)ethanediamides, which have been found to have potential applications in drug delivery systems. N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has also been used in studies involving the inhibition of enzymes, such as tyrosinase and lipoxygenase. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been used in studies investigating the effects of various compounds on cell proliferation and cell death.
Mécanisme D'action
The mechanism of action of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as tyrosinase and lipoxygenase. In addition, it is thought that the compound may act as a modulator of cell proliferation and cell death.
Biochemical and Physiological Effects
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to have various effects on biochemical and physiological processes. In studies involving the inhibition of tyrosinase and lipoxygenase, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in reducing the activity of these enzymes. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in modulating cell proliferation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in inhibiting enzymes, modulating cell proliferation and cell death, and synthesizing novel compounds. However, there are some limitations to using N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in lab experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is not as effective in inhibiting enzymes as other compounds, such as tyrosinase inhibitors.
Orientations Futures
There are several potential future directions for research involving N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide. One potential direction is to further investigate the compound’s effects on biochemical and physiological processes, such as its ability to modulate cell proliferation and cell death. In addition, further research could be done to investigate the compound’s ability to inhibit enzymes, such as tyrosinase and lipoxygenase. Another potential direction is to investigate the potential applications of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in drug delivery systems and other medical applications. Finally, further research could be done to investigate the potential applications of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in other areas, such as agriculture and food production.
Méthodes De Synthèse
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide can be synthesized through a two-step method. The first step involves the condensation of cycloheptanone and 1-methoxypropan-2-yl ethanediamine. This reaction yields the intermediate N-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamine. The second step involves the reaction of the intermediate with thionyl chloride, which results in the formation of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide.
Propriétés
IUPAC Name |
N-cycloheptyl-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(9-18-2)14-12(16)13(17)15-11-7-5-3-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWUFDRYEZHJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(1-methoxypropan-2-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)



